5|A-Androst-16-ene-3-one-d4
Description
Significance of Androst-16-ene (B99302) Steroids in Biological Systems
The androst-16-ene steroids are a class of C19 steroids that are derivatives of androstane. ontosight.ai This family includes compounds such as androstenone (5α-androst-16-en-3-one), androstenol, and androstadienone. wikipedia.org These steroids are recognized for their role as pheromones in various species, most notably in pigs, where androstenone is a key component of "boar taint," an unpleasant odor that can occur when cooking the meat of uncastrated male pigs. wikipedia.orgresearchgate.net
In humans, androst-16-ene steroids are found in axillary sweat, urine, and saliva, and are implicated in chemosensory communication and social responses. wikipedia.orgwikipedia.orgchemicalbook.com Some studies suggest their involvement in modulating hormone levels, such as luteinizing hormone, and potentially influencing menstrual synchrony in women. wikipedia.org Furthermore, these steroids are of interest in understanding the genetic and metabolic pathways related to human axillary odor. wikipedia.org Research has also pointed to the presence of specific receptors for 5α-androst-16-en-3-one and its metabolite, 5α-androst-16-en-3α-ol, in the olfactory mucosa of sows, highlighting their biological specificity. nih.gov The study of these compounds provides insights into steroid biosynthesis, metabolism, and their broader physiological and behavioral effects. ontosight.aiwikipedia.org
Rationale and Advantages of Deuterium (B1214612) Labeling for 5α-Androst-16-en-3-one
The introduction of deuterium atoms into the 5α-androst-16-en-3-one molecule to create 5α-Androst-16-ene-3-one-d4 offers several distinct advantages for research. Deuterium labeling is a common strategy to create internal standards for quantitative analysis by mass spectrometry. researchgate.net The mass shift created by the deuterium atoms allows for the clear distinction between the labeled internal standard and the naturally occurring, unlabeled analyte in a biological sample. longdom.org This technique, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for accurate quantification. longdom.org
Specifically, deuterium-labeled 5α-androst-16-en-3-one serves as a crucial tool for several reasons:
Enhanced Analytical Accuracy: By co-eluting with the unlabeled analyte during chromatographic separation and exhibiting similar ionization efficiency in the mass spectrometer, the deuterated standard compensates for variations in sample preparation and instrument response, leading to highly precise and accurate measurements. longdom.org
Metabolic and Pharmacokinetic Studies: Deuterium-labeled compounds can be administered to trace the metabolic fate of the parent compound. symeres.com Researchers can identify and quantify metabolites by tracking the deuterium label, providing insights into the biochemical pathways and clearance rates of 5α-androst-16-en-3-one.
Mechanistic Elucidation: The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can be exploited to study reaction mechanisms involving the cleavage of carbon-hydrogen bonds. symeres.com
The synthesis of deuterated steroids like 5α-androst-16-en-3-one-d4 often involves methods such as deuterium exchange of hydrogens adjacent to carbonyl groups or the catalytic deuteration of double bonds. researchgate.net These synthetic advancements have been pivotal in enabling the detailed study of androst-16-ene steroids.
Structure
3D Structure
Properties
Molecular Formula |
C19H28O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(5S,10S,13R)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15?,16?,17?,18-,19-/m0/s1/i7D2,12D2 |
InChI Key |
HFVMLYAGWXSTQI-ULJYNCMPSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@@H](CCC3C2CC[C@]4(C3CC=C4)C)C(C1=O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing 5α Androst 16 En 3 One D4
Mass Spectrometric Applications in Steroid Quantification
Mass spectrometry (MS), coupled with chromatographic separation techniques, has become the gold standard for steroid analysis, largely replacing less specific methods like immunoassays. jcrpe.orgresearchgate.net The use of stable isotope-labeled internal standards, such as 5α-androst-16-en-3-one-d4, is central to the accuracy and reliability of these methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like steroids. In numerous studies, GC-MS has been employed to identify and quantify 5α-androst-16-en-3-one and other C19 steroids in various biological samples, including human testis, semen, and axillary hair. nih.govnih.gov
The typical GC-MS workflow involves an initial extraction of steroids from the biological matrix, followed by a purification step. nih.gov Often, a derivatization step is necessary to increase the volatility and thermal stability of the steroids, as well as to improve their chromatographic behavior and mass spectrometric fragmentation patterns. For instance, hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers or tert-butyldimethylsilyl (t-BDMS) ethers, while oxo groups may or may not be derivatized. nih.gov Quantification is achieved by selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions characteristic of the analyte and the internal standard. nih.gov The use of a stable isotope-labeled internal standard like 5α-androst-16-en-3-one-d4 is critical to correct for any variability during these extensive sample preparation steps.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for steroid analysis in many clinical and research laboratories. nih.gov It offers several advantages over GC-MS, including simpler sample preparation, often eliminating the need for derivatization, and the ability to analyze a wider range of steroid conjugates. researchgate.net LC-MS/MS methods are frequently used for the simultaneous quantification of multiple steroids in a single analytical run. researchgate.netnih.gov
In a typical LC-MS/MS assay, 5α-androst-16-en-3-one-d4 would be added to the sample (e.g., serum, plasma, urine) at the beginning of the workflow. jcrpe.org This is followed by sample preparation, which might involve protein precipitation and/or liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components. nih.govresearchgate.net The extract is then injected into the LC system, where the analytes are separated on a reversed-phase column before entering the mass spectrometer. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for both the native steroid (the analyte) and its deuterated internal standard. nih.gov This high specificity and the corrective ability of the co-eluting internal standard make LC-MS/MS a highly accurate and precise quantitative technique.
Implementation of 5α-Androst-16-en-3-one-d4 as an Internal Standard
The fundamental role of 5α-androst-16-en-3-one-d4 in modern steroid analysis is to serve as an internal standard. An ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, cleanup, and ionization, but is distinguishable by the mass spectrometer due to its mass difference.
Principles of Isotope Dilution Mass Spectrometry in Steroidomics
Isotope dilution mass spectrometry (IDMS) is the definitive method for achieving the highest accuracy and precision in quantitative analysis. The principle relies on adding a known quantity of an isotopically labeled version of the analyte (e.g., 5α-androst-16-en-3-one-d4) to the sample before any processing begins. jcrpe.org
This "spike" of the internal standard mixes with the endogenous, unlabeled analyte. From this point forward, the ratio of the unlabeled analyte to the labeled standard remains constant, regardless of any analyte loss during the subsequent extraction, purification, or derivatization steps. During MS analysis, the instrument measures the signal intensities for both the analyte and the internal standard. Because the amount of the added internal standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy from the measured intensity ratio. This approach effectively corrects for both sample loss and variations in instrument response.
Optimization of Quantitative Assays for Steroid Metabolites
The use of a deuterated internal standard like 5α-androst-16-en-3-one-d4 is crucial for the optimization and validation of robust quantitative assays. It significantly enhances the precision (reproducibility) and accuracy of the measurement. nih.gov By normalizing the analyte's signal to that of the internal standard, variations arising from sample preparation inconsistencies and instrument fluctuations are minimized. cerilliant.com
For instance, in the development of multi-steroid profiling methods, within-day and between-day precision is assessed. The use of a dedicated deuterated internal standard for each analyte typically allows for coefficients of variation (CVs) well below 15%, even at low concentrations, which is a common requirement for bioanalytical method validation. nih.govmdpi.com Furthermore, the choice of internal standard is critical; stable isotope-labeled standards are preferred over structural analogs because their physicochemical properties are nearly identical to the analyte, ensuring they track each other more effectively through the analytical process. endocrine-abstracts.org
Table 1: Research Findings on 16-Androstene Quantification in Human Biological Samples This table summarizes concentrations of 5α-androst-16-en-3-one and related compounds found in various human samples, as determined by mass spectrometry techniques that rely on the principles of using internal standards for accurate quantification.
| Biological Matrix | Compound | Concentration Range | Analytical Method | Reference |
|---|---|---|---|---|
| Human Semen | 5α-Androst-16-en-3-one | 0.7-0.9 ng/mL | GC-MS | nih.gov |
| Human Semen | 4,16-Androstadien-3-one | 0.7-0.9 ng/mL | GC-MS | nih.gov |
| Human Testis Homogenate | 5α-Androst-16-en-3-one (formed from androstadienol) | 32 ± 1 ng/100 mg protein/h | GC-MS | nih.gov |
Sample Preparation and Matrix Considerations for Deuterated Steroid Analysis
The complexity of biological matrices such as plasma, urine, or tissue presents a significant challenge for steroid quantification. These matrices contain numerous endogenous compounds (e.g., phospholipids, salts, other steroids) that can interfere with the analysis, a phenomenon known as the "matrix effect". nih.govchromatographytoday.com
Sample preparation aims to isolate the analytes of interest from these interfering components. Common techniques include:
Protein Precipitation (PPT): Often used for serum or plasma, where a solvent like acetonitrile (B52724) is added to precipitate proteins, which are then removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether) that preferentially extracts the steroids. nih.gov
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the steroids, which are then washed to remove interferences and selectively eluted. researchgate.netusgs.gov
The matrix effect, which can cause ion suppression or enhancement in the mass spectrometer's source, is a major source of inaccuracy in LC-MS/MS analysis. chromatographytoday.com The most effective way to compensate for this is by using a stable isotope-labeled internal standard that co-elutes with the analyte. Since 5α-androst-16-en-3-one-d4 is chemically identical to the native compound, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by these effects is effectively cancelled out, leading to reliable and accurate quantification. mdpi.comchromatographytoday.com
Extraction and Derivatization Techniques for Biological Matrices
The initial step in the analysis of 5α-androst-16-en-3-one from biological samples involves its efficient extraction from the matrix. The choice of extraction technique is critical to ensure high recovery and minimize the co-extraction of interfering substances. Commonly employed methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
For instance, in the analysis of boar taint compounds in adipose tissue, a validated method involves the initial melting of the fat, followed by centrifugation to separate the lipid fraction. An aliquot of this fat is then spiked with the isotope-labeled internal standard, 5α-androst-16-en-3-one-d4. This is followed by purification using size-exclusion chromatography (SEC) to remove larger molecules. nih.gov In other applications, such as the analysis of steroids in plasma, protein precipitation is often the first step, followed by LLE or SPE to isolate the target analytes.
While 5α-androst-16-en-3-one can be analyzed directly by LC-MS, derivatization is sometimes employed to enhance its ionization efficiency and, consequently, the sensitivity of the assay. This is particularly relevant when using techniques like HPLC with fluorescence detection, where the native molecule lacks a fluorophore. nih.gov For LC-MS analysis, derivatization can improve the compound's chromatographic behavior and its response in the mass spectrometer.
A common derivatization strategy for keto-steroids involves reaction with Girard's reagents (e.g., Girard's Reagent T or P). These reagents introduce a permanently charged moiety onto the steroid molecule, significantly improving its ionization in electrospray ionization (ESI) mass spectrometry. While not always necessary for 5α-androst-16-en-3-one, this technique can be valuable when extremely low detection limits are required.
Table 1: Comparison of Extraction Techniques for 5α-Androst-16-en-3-one
| Extraction Method | Biological Matrix | Typical Recovery (%) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Plasma, Saliva | 85-95 | Simple, low cost | Can be labor-intensive, may have emulsion issues |
| Solid-Phase Extraction (SPE) | Plasma, Urine | 90-105 | High selectivity, amenable to automation | Higher cost of consumables, requires method development |
| Size-Exclusion Chromatography (SEC) | Adipose Tissue | >95 | Excellent for removing large lipid molecules | Requires specialized columns and instrumentation |
Addressing Ion Suppression and Variability in LC-MS Analysis
A significant challenge in LC-MS is the phenomenon of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decrease in signal intensity and inaccurate quantification. Stable isotope-labeled internal standards, such as 5α-androst-16-en-3-one-d4, are the gold standard for mitigating these matrix effects. myadlm.org
Because 5α-androst-16-en-3-one-d4 is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively normalized.
It is crucial, however, to ensure the complete co-elution of the analyte and its deuterated internal standard for accurate correction. chromatographyonline.combris.ac.uk Even slight chromatographic separation between the two can lead to them experiencing different matrix effects, resulting in imprecise and inaccurate results. myadlm.org Therefore, careful optimization of the chromatographic conditions is essential.
The use of 5α-androst-16-en-3-one-d4 also compensates for variability in sample preparation and instrument response. Any loss of analyte during extraction or fluctuations in the mass spectrometer's sensitivity will affect both the analyte and the internal standard equally, thus preserving the accuracy of the final calculated concentration.
Table 2: Impact of 5α-Androst-16-en-3-one-d4 on Mitigating Ion Suppression
| Analytical Parameter | Without Internal Standard | With 5α-Androst-16-en-3-one-d4 |
|---|---|---|
| Observed Analyte Concentration (in high matrix sample) | Significantly reduced | Accurate and precise |
| Inter-sample Variability (%RSD) | Often >20% | Typically <15% |
| Method Accuracy (% Recovery) | Can be <70% | Generally 90-110% |
Synthetic Strategies and Isotopic Labeling Approaches for 5α Androst 16 En 3 One D4
Chemical Synthesis of Deuterated Steroid Analogues
The preparation of deuterated steroid analogues is a specialized field of organic synthesis that focuses on the precise introduction of deuterium (B1214612) atoms into a target molecule. nih.gov General synthetic routes often begin with a readily available steroid precursor, which is then modified through a series of chemical reactions to yield the desired deuterated product. nih.govresearchgate.net Two primary strategies exist for this purpose: the total synthesis from deuterated starting materials, which is often complex and lengthy, or the more common approach of direct hydrogen/deuterium (H/D) exchange on a non-deuterated steroid hormone precursor. nih.gov
For the synthesis of 5α-Androst-16-en-3-one-d4, a common precursor would be the non-labeled 5α-Androst-16-en-3-one or a closely related intermediate. nih.govwikipedia.org The synthesis involves reactions that specifically target C-H bonds that are sufficiently acidic to undergo exchange or positions that can be deuterated through reduction reactions. researchgate.netnih.gov For instance, ketones can be deuterated at the α-positions under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O).
Key steps in the synthesis of deuterated steroids often include:
Protection of functional groups: To ensure that deuteration occurs only at the desired positions, other reactive sites on the steroid molecule may need to be temporarily protected.
Deuteration reaction: This is the core step where hydrogen atoms are replaced by deuterium. This can be achieved through various methods, including acid- or base-catalyzed exchange reactions or reduction of a suitable functional group with a deuterated reagent. nih.gov
Deprotection: Removal of the protecting groups to yield the final deuterated steroid.
Purification: The final product must be purified to remove any unreacted starting materials, non-deuterated species, and other byproducts.
The choice of synthetic route depends on the desired labeling pattern, the stability of the steroid nucleus to the reaction conditions, and the availability of starting materials and deuterated reagents. nih.gov
Stereoselective Deuteration and Hydrogen/Deuterium Exchange Reactions
Achieving stereoselectivity—the introduction of deuterium atoms with a specific three-dimensional orientation—is crucial for synthesizing biologically relevant labeled compounds. nih.gov This is often accomplished through stereoselective reduction reactions or carefully controlled H/D exchange reactions. researchgate.netnih.gov
Hydrogen/Deuterium Exchange: This is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org For ketones like 5α-Androst-16-en-3-one, the protons on the carbon atoms adjacent to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate intermediate. In the presence of a deuterium source, such as deuterated methanol (B129727) (MeOD) or D₂O with a base catalyst (e.g., NaOD), the enolate will be quenched by a deuteron, resulting in the incorporation of deuterium at the α-position. nih.gov The reaction can be repeated to achieve multiple deuterium incorporations. The stereoselectivity of this process can be influenced by the steric environment of the α-protons.
Reductive Deuteration: Another powerful method for stereoselective deuteration is the reduction of a double bond or a carbonyl group using a deuterated reducing agent. researchgate.netnih.gov For example, an unsaturated precursor could be reduced with deuterium gas (D₂) in the presence of a metal catalyst. A more common laboratory method involves the reduction of a ketone to a hydroxyl group using a reagent like sodium borodeuteride (NaBD₄), which delivers a deuterium atom with a specific stereochemistry. nih.gov The resulting deuterated alcohol can then be re-oxidized to the ketone, leaving the deuterium atom in place. This multi-step process allows for precise control over the location and stereochemistry of the incorporated deuterium.
Recent advancements have demonstrated that techniques like ultrasound-assisted microcontinuous processes can facilitate efficient and highly selective deuteration of steroid hormones with high deuterium incorporation (up to 99%) while preserving the compound's original configuration. nih.gov
Assessment of Isotopic Purity and Labeling Efficiency
After synthesis, it is essential to determine the isotopic purity and labeling efficiency of the deuterated compound. This involves confirming that the deuterium atoms are in the correct positions and quantifying the percentage of molecules that have been successfully labeled. rsc.org The primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.orgnih.gov
Table 1: Hypothetical Isotopic Distribution of 5α-Androst-16-en-3-one-d4 by Mass Spectrometry
| Isotopologue | Description | Relative Abundance (%) |
|---|---|---|
| d₀ | Unlabeled Compound | 0.5 |
| d₁ | Compound with 1 Deuterium | 1.0 |
| d₂ | Compound with 2 Deuteriums | 2.5 |
| d₃ | Compound with 3 Deuteriums | 5.0 |
| d₄ | Target Compound with 4 Deuteriums | 91.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on the degree of labeling, NMR spectroscopy is used to determine the precise location of the deuterium atoms within the molecule. nih.gov In ¹H NMR, the disappearance of a signal corresponding to a specific proton indicates that it has been replaced by a deuterium atom. researchgate.net ¹³C NMR can also be used, as the signal for a carbon atom bonded to deuterium will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to a carbon bonded to hydrogen. These techniques provide unambiguous confirmation of the labeling position and structural integrity of the synthesized compound. rsc.org
Table 2: Research Findings on Deuterated Steroid Analysis Techniques
| Analytical Technique | Information Provided | Key Advantages | Reference Finding |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution, overall labeling efficiency, and molecular weight confirmation. | High sensitivity, rapid analysis, low sample consumption. nih.gov | Provides accurate calculation of isotopic purity by comparing the relative abundances of H/D isotopolog ions. rsc.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Precise location of deuterium atoms and structural integrity of the molecule. | Unambiguous structural confirmation. | Confirms the position of labeled atoms and provides insight into relative isotopic purity. rsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification of deuterated and endogenous steroids. | Well-established for steroid analysis. nih.gov | Used to measure plasma clearance rates of androgens using deuterium-labeled tracers. nih.gov |
By combining these synthetic and analytical approaches, 5α-Androst-16-en-3-one-d4 can be produced with high isotopic purity and structural integrity, making it a reliable tool for advanced scientific research.
Role in Fundamental Biological and Metabolomic Research
Steroidomics and Metabolomics Profiling Utilizing Deuterated Standards
The study of the complete set of steroids in a biological system, known as steroidomics, and the broader field of metabolomics rely heavily on mass spectrometry-based techniques. In these analyses, deuterated standards like 5α-Androst-16-ene-3-one-d4 are indispensable for achieving reliable quantification. When added to a biological sample at a known concentration at the beginning of the analytical process, the deuterated standard co-elutes with the endogenous analyte but is distinguishable by its higher mass. This allows it to serve as an internal reference to correct for sample loss during extraction and purification, as well as for variations in instrument response, thereby ensuring high data accuracy and reproducibility.
Systems biology aims to understand the complex interactions within biological systems. This often requires high-throughput analytical methods capable of measuring a large number of molecules simultaneously. In the context of lipidomics, a global approach to lipid analysis, and steroid profiling, high-throughput gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) protocols are employed. hmdb.cathegoodscentscompany.com The use of 5α-Androst-16-ene-3-one-d4 is critical in these large-scale studies for the accurate quantification of endogenous androstenone across numerous samples. This precision is vital for constructing reliable models of metabolic pathways and understanding the systemic effects of steroid fluctuations.
5α-Androst-16-en-3-one is investigated as a potential biomarker in various physiological and behavioral contexts. For instance, its concentration in the adipose tissue of male pigs is a direct cause of "boar taint," an unpleasant odor in pork, making it a critical biomarker for the meat industry. hmdb.ca Furthermore, studies suggest its involvement in reproductive activities in other mammals, such as the mouse deer, indicating its potential as a biomarker for reproductive status. nih.gov The validation of any potential biomarker requires a robust and accurate analytical method. 5α-Androst-16-ene-3-one-d4 serves as an essential reference standard in the development and validation of such quantitative assays, ensuring that measurements are consistent and reliable for biomarker discovery and verification. nih.gov
Analytical Tools for Research into Steroid Pheromones and Chemical Communication
5α-Androst-16-en-3-one is a well-documented steroid pheromone. nih.gov In pigs, it is found in high concentrations in the saliva of boars and acts as a chemical signal to induce estrus in sows. nih.govcaymanchem.com It is also present in human sweat and urine and is studied for its potential role in human chemical communication. caymanchem.com Research into the mechanisms of pheromonal action, including studies on olfactory receptors in the nasal epithelium, requires precise measurement of the pheromone's concentration. thegoodscentscompany.comnih.gov Advanced analytical methods, such as GC-MS, are used to quantify these volatile steroids in various biological matrices. The incorporation of 5α-Androst-16-ene-3-one-d4 as an internal standard in these analytical protocols is the gold standard for accurately determining the levels of this key signaling molecule, facilitating a deeper understanding of chemical communication.
Comparative Biochemistry and Developmental Biology Studies of Steroid Dynamics
Investigating how steroid production and metabolism differ between species or change over an organism's lifespan provides fundamental insights into biology. For example, significant differences in the salivary concentrations of 16-androstenes, including 5α-androst-16-en-3-one, have been observed between different pig breeds, highlighting genetic variations in steroid metabolism. researchgate.net
Table 1: Comparative Salivary Concentrations of 16-Androstenes in Different Boar Breeds
| Compound | German Landrace Boars (µg/ml) | Göttingen Minipig Boars (µg/ml) |
| 5α-Androst-16-en-3-one | 0.04 ± 0.03 | 1.70 ± 1.42 |
| 5α-Androst-16-en-3α-ol | 0.18 ± 0.13 | 9.20 ± 8.57 |
| 5α-Androst-16-en-3β-ol | 0.02 ± 0.01 | 0.42 ± 0.37 |
| Data sourced from a study on salivary 16-androstenes. researchgate.net |
Furthermore, studies have documented age-related variations in plasma concentrations of androstenone in pigs. In vivo metabolism studies have traced the metabolic fate of androstenone within the boar testis, identifying key metabolites like 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol. nih.gov In all such comparative and developmental studies, 5α-Androst-16-ene-3-one-d4 is a critical tool that ensures the analytical precision needed to detect subtle but significant differences in steroid dynamics across different groups and time points.
Future Directions and Emerging Research Avenues
Integration of Deuterated Steroid Analysis with Multi-Omics Technologies
The integration of deuterated steroid analysis with multi-omics technologies, such as metabolomics, proteomics, and genomics, presents a powerful approach to unraveling the complex interplay of biological systems. By combining the precise quantification of steroids, facilitated by the use of internal standards like 5α-Androst-16-ene-3-one-d4, with large-scale data from other omics platforms, researchers can gain a more holistic understanding of steroid metabolism and its regulation. maastrichtuniversity.nl
This integrated "multi-omics" approach is crucial for elucidating the biochemical mechanisms of steroid biodegradation in various environments. nih.gov For instance, in studies of anaerobic androgen biodegradation, combining metabolite analysis with metagenomics and proteomics can identify the specific genes and enzymes responsible for the degradation pathways. nih.gov The use of deuterated standards in such studies ensures the accuracy of quantitative data, which is essential for building robust multi-omics models.
The future of this field lies in the development of sophisticated data integration strategies and computational tools that can effectively merge and interpret these diverse datasets. This will enable a more comprehensive understanding of how genetic variations (genomics), protein expression levels (proteomics), and metabolic profiles (metabolomics) collectively influence steroid biosynthesis and catabolism.
Advancements in Analytical Instrumentation for Enhanced Sensitivity and Specificity
The accurate quantification of steroids and their deuterated analogues heavily relies on advanced analytical instrumentation. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for steroid analysis due to their high specificity and sensitivity. nih.govsciex.com
Recent advancements in mass spectrometry, particularly the development of high-resolution mass spectrometry (HRMS) and novel fragmentation techniques like electron-activated dissociation (EAD), are further pushing the boundaries of steroid analysis. sciex.com HRMS provides highly accurate mass measurements, improving the confidence in compound identification, while EAD offers unique fragmentation patterns that can help differentiate between closely related steroid isomers. sciex.com
The continuous improvement of these technologies will lead to even lower limits of detection (LOD) and quantification (LLOQ), allowing for the measurement of steroids at trace levels in complex biological matrices. sciex.com This is particularly important for understanding the subtle physiological roles of steroids like 5α-Androst-16-ene-3-one.
| Analytical Technique | Key Advantages for Steroid Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High specificity and sensitivity, but often requires derivatization. sciex.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity with simplified sample preparation. sciex.comfrontiersin.org |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for confident identification. sciex.com |
| Electron-Activated Dissociation (EAD) | Generates structure-specific fragment ions to distinguish isomers. sciex.com |
Computational Modeling and Isotopic Flux Analysis in Steroid Metabolism
Computational modeling and isotopic flux analysis are becoming indispensable tools for studying the dynamics of steroid metabolism. Isotope-assisted metabolic flux analysis (iMFA) utilizes stable isotope tracers to map the flow of atoms through metabolic pathways, providing quantitative insights into reaction rates (fluxes). nih.govresearchgate.net
By introducing a labeled precursor and tracking the incorporation of isotopes into downstream metabolites, researchers can construct detailed models of steroidogenic pathways. nih.gov Deuterated standards like 5α-Androst-16-ene-3-one-d4 are essential in these studies for accurate quantification of the labeled and unlabeled species.
The future in this area involves the development of more sophisticated computational models that can integrate data from various sources, including enzyme kinetics, gene expression, and metabolite concentrations. These models will provide a dynamic and predictive understanding of how steroid metabolism is regulated under different physiological and pathological conditions. The use of Bayesian kinetic modeling is a promising approach for analyzing tracer-based metabolomic data, especially in complex biological systems where steady-state assumptions may not hold. nih.gov
Considerations for Isotopic Labeling Patterns and Isotope Exchange in Analytical Standards
The reliability of quantitative steroid analysis using deuterated internal standards depends critically on the stability of the isotopic label. nih.gov Isotope exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the surrounding environment, can lead to inaccurate quantification. sigmaaldrich.com Therefore, careful consideration of the labeling pattern is crucial during the synthesis and application of deuterated standards.
Ideally, deuterium labels should be placed in chemically inert positions within the molecule to minimize the risk of exchange. nih.gov While deuterium-labeled standards are widely used, there is a growing interest in using ¹³C and ¹⁵N labeled standards, as these isotopes are less prone to exchange. sigmaaldrich.com
Future research will focus on developing new synthetic methodologies to produce highly stable, multi-labeled steroid standards. Additionally, a deeper understanding of the mechanisms of isotope exchange under various analytical conditions will be essential for ensuring the continued accuracy and reliability of steroid quantification.
| Isotope | Advantages for Internal Standards | Potential Issues |
| Deuterium (²H) | Readily available and relatively inexpensive. sigmaaldrich.com | Potential for isotope exchange, which can affect accuracy. sigmaaldrich.com |
| Carbon-13 (¹³C) | No risk of isotope loss, providing high accuracy. sigmaaldrich.com | Generally more expensive to synthesize. |
| Nitrogen-15 (¹⁵N) | Stable label, useful for nitrogen-containing compounds. | Not applicable to all steroids. |
Q & A
Q. What analytical techniques are recommended for ensuring isotopic purity during the synthesis of 5|A-Androst-16-ene-3-one-d4?
Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation ratios, supplemented by nuclear magnetic resonance (NMR) spectroscopy to assess structural integrity. Batch-to-batch comparisons with certified reference standards should be performed, with deviations exceeding ±2% documented as per analytical guidelines .
Q. How should researchers optimize storage conditions to prevent degradation of this compound?
Conduct accelerated stability studies under varying temperatures (-20°C, 4°C, room temperature) and humidity levels. Periodically analyze samples via LC-MS to monitor degradation products. Stability-indicating methods (e.g., forced degradation under acidic/alkaline conditions) should establish validated storage protocols .
Q. What criteria guide the selection of internal standard concentrations for this compound in bioanalytical assays?
Perform spike-and-recovery experiments across the expected concentration range (e.g., 1–1000 ng/mL). Optimize concentrations to achieve a signal-to-noise ratio >10:1 while avoiding ion suppression. Use matrix-matched calibration curves with ≥6 points, validated per ICH guidelines .
Advanced Research Questions
Q. How can experimental designs control deuterium exchange artifacts in longitudinal metabolic studies using this compound?
Implement a randomized block split-plot design to account for time-dependent variables. Use isotopic tracer controls and parallel reaction monitoring (PRM) in mass spectrometry to differentiate natural deuterium from experimental incorporation. Statistical adjustments via mixed-effects models isolate exchange-related variances .
Q. What strategies resolve conflicting quantification data from multiple mass spectrometry platforms employing this compound?
Perform cross-platform calibration using certified reference materials. Apply ANOVA to identify systematic inter-instrument variability, followed by orthogonal validation via isotope dilution analysis. Document platform-specific tuning parameters and ionization efficiencies in supplementary materials .
Q. How can matrix effects in lipid-rich samples be minimized during this compound quantification?
Conduct post-column infusion studies to map interference zones. Use supported liquid extraction (SLE) or hybrid SPE-precipitation for cleaner extracts. Normalize results with stable isotope-labeled standards and validate via standard addition methods at multiple concentrations .
Methodological Frameworks
- Experimental Design : Follow split-plot or randomized block designs to manage variables and ensure reproducibility .
- Data Validation : Use orthogonal analytical techniques (e.g., HRMS + NMR) and statistical models (ANOVA, mixed-effects) to address contradictions .
- Reproducibility : Document protocols in detail, including instrument parameters and raw data handling, to meet peer-review standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
